4-(1H-1,2,3-triazol-1-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
[4-(triazol-1-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-4-2-1-3-12(13)14(23)21-8-5-11(6-9-21)22-10-7-19-20-22/h1-4,7,10-11H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDIUWCPXLFZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole core have been reported to interact with various targets, including heat shock protein 90 (hsp90) and tubulin. These proteins play crucial roles in cellular processes such as protein folding and cell division.
Mode of Action
Related compounds have been shown to inhibit tubulin polymerization. This suggests that the compound might interact with its targets, leading to changes in their normal function. For instance, inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, thereby interfering with cell division.
Biochemical Pathways
HSP90 is involved in the folding and stabilization of many proteins, while tubulin is a key component of the cytoskeleton and is crucial for cell division.
Pharmacokinetics
In silico studies of related compounds suggest that they possess drug-like properties. This implies that the compound could have favorable pharmacokinetic properties, but further studies are needed to confirm this.
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells. This suggests that the compound could have similar effects, potentially making it useful for cancer treatment.
Biological Activity
4-(1H-1,2,3-triazol-1-yl)-1-[2-(trifluoromethyl)benzoyl]piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a triazole moiety and a trifluoromethylbenzoyl group. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial, antifungal, and anticancer agent.
1. Antimicrobial Activity
Research indicates that compounds with a triazole ring exhibit significant antimicrobial properties. The triazole moiety can inhibit the synthesis of ergosterol in fungal cell membranes, making it a target for antifungal therapies. Studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains.
2. Anticancer Properties
The compound's potential as an anticancer agent has been evaluated through in vitro studies. The triazole ring enhances binding affinity to biological targets involved in cancer cell proliferation.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition disrupts critical metabolic pathways in pathogens and cancer cells.
- Cell Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively. This property is crucial for its activity against intracellular targets.
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
Case Study 1: Antifungal Activity
A study demonstrated that derivatives of the compound exhibited significant antifungal activity against Candida albicans, with an IC50 value of 5 µM. This suggests potential use in treating fungal infections resistant to conventional therapies.
Case Study 2: Anticancer Efficacy
In another investigation focusing on breast cancer cell lines, treatment with the compound resulted in a dose-dependent reduction in cell viability. The study concluded that the compound could be further developed as a therapeutic agent for breast cancer treatment.
Comparison with Similar Compounds
Triazole Substituents
- The target compound’s 1,2,3-triazole ring enables regioselective CuAAC synthesis , similar to asundexian () and T505-0473 (). However, unlike asundexian’s pyridinone backbone or T505-0473’s phenoxymethyl group, the target compound’s piperidine core offers conformational flexibility for receptor binding.
- Compound 17 () incorporates a triazole-linked perfluorinated chain, enhancing membrane permeability but increasing molecular weight (>1,200 g/mol), which may limit bioavailability compared to the target compound (~367.3 g/mol) .
Fluorinated Groups
- The 2-(trifluoromethyl)benzoyl group in the target compound parallels asundexian’s trifluoromethylphenyl moiety . Both groups improve metabolic stability, but asundexian’s additional pyridinone ring confers specificity for serine proteases.
- In contrast, benzimidazole-triazole hybrids () lack fluorination, relying on nitro/chloro substituents for electronic effects, which may reduce blood-brain barrier penetration compared to trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
